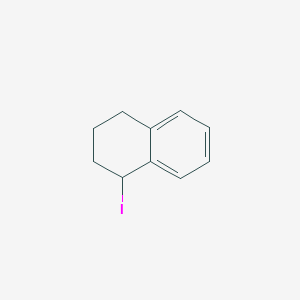

1-Iodo-1,2,3,4-tetrahydronaphthalene

Description

1-Iodo-1,2,3,4-tetrahydronaphthalene (CAS RN: 161989-14-6) is a halogenated tetracyclic compound with the molecular formula C₁₀H₁₁I and an average molecular mass of 258.102 g/mol. Its monoisotopic mass is 257.990548 g/mol, reflecting the isotopic contribution of iodine . Structurally, it consists of a partially hydrogenated naphthalene ring system with an iodine substituent at the 1-position. This compound lacks defined stereocenters, making it a racemic mixture unless otherwise resolved . Its IUPAC nomenclature and identifiers (ChemSpider ID: 9497808) confirm its place within the tetrahydronaphthalene derivatives, a class known for applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

1-iodo-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMRAQWWRAUTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462369 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161989-14-6 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Hydrazone Intermediate and Iodination

A well-documented method involves the conversion of a tetrahydronaphthalene ketone to its hydrazone, followed by iodination:

Step 1: Hydrazone Formation

The ketone precursor (e.g., 1-tetralone) is reacted with hydrazine hydrate in methanol under reflux conditions to form the hydrazone intermediate. This step typically proceeds with high efficiency (~90% yield).

Example: Cyclohexanone to 1-iodocyclohexene hydrazone analog (Scheme adapted from related cyclohexene iodination).Step 2: Iodination of Hydrazone

The hydrazone is treated with iodine in the presence of a base such as triethylamine in dry ether. The reaction is rapid and results in the formation of the 1-iodo derivative. The product is purified by chromatography, yielding around 13% in the reported cyclohexene case, which can be optimized.

Reductive Amination and Enamine Reduction Route

Another method involves reductive amination of the ketone to form an enamine intermediate, which is then reduced to tetrahydronaphthalene derivatives. Subsequent iodination can then be performed:

- The ketone is reacted with amines such as piperazine or homopiperazine to form enamines.

- These enamines are reduced by sodium borohydride to yield tetrahydronaphthalene compounds.

- The tetrahydronaphthalene is then iodinated by reaction with iodine under controlled conditions.

This method allows for functional group tolerance and provides intermediates useful for further derivatization.

Photochemical and Sonochemical Iodination

Photochemical methods have been explored for related compounds (e.g., 1-iodocyclohexene), which may be adapted for tetrahydronaphthalene derivatives:

- Under UV irradiation (254 nm), in methanol, with or without ultrasound and zinc as an iodine scavenger, iodination and subsequent transformations occur.

- Ultrasound enhances radical pathways, affecting product distribution.

- The reaction conditions significantly influence yields of iodinated products and byproducts such as enol ethers or reduction products.

| Conditions | Time (min) | 1-Iodo Product (%) | Byproducts (%) | Notes |

|---|---|---|---|---|

| A (Irradiation) | 40 | 33 | 67 | Radical and acid-catalyzed pathways |

| B (Irradiation + Ultrasound) | 40 | 10 | 90 | Ultrasound promotes radical reduction |

| C (Irradiation + Zn + Stirring) | 40 | 24 | 76 | Zinc scavenges iodine radicals |

| D (Ultrasound + Irradiation + Zn) | 40 | 4 | 96 | Strong radical suppression |

Data adapted from photochemical study on 1-iodocyclohexene, relevant for mechanistic insights.

Catalytic Methods and Radical Mechanisms

Recent advances in nickel-catalyzed arylations and halogenations provide alternative routes to halogenated tetrahydronaphthalenes:

- Nickel catalysts with phosphine ligands and strong bases (e.g., sodium hexamethyldisilazide) have been used for aromatic substitutions involving halides.

- Reaction optimization studies show that catalyst type, ligand presence, base choice, and temperature significantly affect the yield of iodinated products.

| Entry | Catalyst | Ligand | Base | Yield of Iodinated Product (%) |

|---|---|---|---|---|

| 1 | Ni(PPh3)4 (10%) | PhPhen (20%) | KOtBu (2 eq) | 18 |

| 2 | Ni(PPh3)4 (10%) | PhPhen (20%) | NaHMDS (2 eq) | 72 |

| 3 | Ni(PPh3)4 (5%) | None | NaHMDS (1.5 eq) | 75 |

| 4 | Ni(PPh3)4 (5%) | None | KOtBu (2 eq) | 59 |

Yields based on 1H NMR using internal standards; conditions at 80 °C for 20 h.

These catalytic methods offer milder conditions and potential for scale-up.

Summary Table of Preparation Methods

Research Findings and Notes

- The hydrazone iodination method is classical but may suffer from moderate isolated yields due to purification challenges.

- Reductive amination followed by iodination allows for incorporation of nitrogen-containing substituents, useful for pharmaceutical intermediates.

- Photochemical methods provide insight into radical mechanisms and can be tuned by ultrasound and additives like zinc.

- Nickel-catalyzed approaches represent modern, catalytic alternatives with good yields and selectivity, though requiring careful optimization of catalyst and base.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the presence of palladium catalysts for cross-coupling reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions with organometallic reagents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products:

Scientific Research Applications

Organic Synthesis

1-Iodo-1,2,3,4-tetrahydronaphthalene serves as an important intermediate in the synthesis of various organic compounds. Its iodinated structure allows for selective reactions that are not possible with non-iodinated analogs. It is particularly useful in:

- Cross-coupling reactions : The iodine atom facilitates the formation of carbon-carbon bonds through reactions such as Suzuki and Negishi coupling.

- Functionalization : The compound can undergo nucleophilic substitution to introduce various functional groups.

Medicinal Chemistry

Research has identified potential applications of this compound in drug development:

- Anticancer agents : Studies have explored its derivatives for their biological activity against cancer cell lines.

- Antimicrobial properties : Some derivatives exhibit activity against bacteria and fungi, making them candidates for new antimicrobial agents.

Material Science

In material science, this compound has been investigated for its role in:

- Polymer synthesis : Its reactivity can be harnessed to create novel polymeric materials with tailored properties.

- Nanotechnology : The compound's unique structure may contribute to the development of nanoscale materials for electronic applications.

Synthesis and Reactivity Studies

A study demonstrated the effective use of palladium-catalyzed reactions involving this compound to synthesize complex organic molecules with high yields. This highlights its utility as a versatile building block in organic synthesis .

Research published in peer-reviewed journals has shown that certain derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that further exploration into its derivatives could lead to the development of new anticancer drugs .

Mechanism of Action

The mechanism by which 1-iodo-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Tetrahydronaphthalene derivatives vary widely based on substituents. Key analogs include:

Key Observations :

- Steric Effects : Methyl-substituted derivatives (e.g., 1,1,4,4-tetramethyl) reduce reaction rates due to steric hindrance, whereas iodomethyl derivatives (e.g., 1-(iodomethyl)-) balance reactivity with bulk .

Physical and Chemical Properties

- Molecular Weight : The iodine atom contributes significantly to the molecular mass (258.102 g/mol vs. 211.10 g/mol for bromo analog), affecting boiling points and solubility .

- Solubility : Iodo derivatives are generally less polar than hydroxy- or carboxy-substituted tetrahydronaphthalenes (e.g., 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid), favoring organic-phase reactions .

- Thermal Stability : Methylated analogs (e.g., 1,1,4,4-tetramethyl) exhibit higher thermal stability due to reduced ring strain and increased hydrophobicity .

Reactivity and Stereochemical Considerations

- Enantiomer Activity : In FAAH (fatty acid amide hydrolase) inhibition studies, (S)-enantiomers of iodinated tetrahydronaphthalene derivatives show ~200-fold higher activity than (R)-enantiomers, highlighting the role of stereochemistry in biological systems .

- Solvolysis Rates : The absence of a β-hydroxy group in this compound results in slower solvolysis compared to β-hydroxy analogs (e.g., 1-chloro-1,2,3,4-tetrahydronaphthalene), where deprotonation accelerates reaction rates .

Biological Activity

1-Iodo-1,2,3,4-tetrahydronaphthalene is a halogenated derivative of tetrahydronaphthalene that has garnered attention for its potential biological activities. This compound is being researched for its various applications in biochemistry and medicine, particularly in the fields of antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure which includes an iodine atom attached to a tetrahydronaphthalene core. This halogenation significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11I |

| Molecular Weight | 232.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 207.57 °C |

| Solubility | Moderate in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The iodine atom plays a crucial role in enhancing the compound's reactivity towards enzymes and receptors. This interaction can lead to modulation of several biochemical pathways, which may contribute to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Case Study: Antimicrobial Efficacy

- Organisms Tested : Staphylococcus aureus, Escherichia coli

- Concentration : 50 µg/mL

- Results : Inhibition zones of 15 mm (S. aureus) and 12 mm (E. coli) were observed.

Anticancer Properties

The anticancer potential of this compound has also been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Research Findings

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway was confirmed through flow cytometry analysis.

Safety and Toxicity

While studying the biological activity of this compound, it is crucial to consider its safety profile. The compound has been classified as harmful if swallowed and can cause skin irritation upon contact. Toxicological studies indicate that the acute toxicity is relatively low with an oral LD50 of approximately 2860 mg/kg in rats .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in MCF-7 and HeLa cells |

| Toxicity | Low acute toxicity; harmful if ingested |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Iodo-1,2,3,4-tetrahydronaphthalene, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves iodination of tetrahydronaphthalene derivatives. Key methods include:

-

Electrophilic iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) under anhydrous conditions .

-

Nucleophilic substitution : Reacting halogenated precursors (e.g., chloro- or bromo-tetrahydronaphthalene) with sodium iodide in polar aprotic solvents like DMF .

-

Optimization factors : Reaction temperature (40–80°C), solvent purity, and inert atmosphere to prevent iodine sublimation. Thermodynamic data (e.g., enthalpy of formation) from NIST sources can guide energy profiles .

Synthetic Method Reagents Yield Range Key Challenges Electrophilic ICl/FeCl₃ 60–75% Regioselectivity control Nucleophilic NaI/DMF 50–65% Competing elimination

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and ring saturation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

- Gas chromatography (GC) : Paired with thermochemical data (e.g., boiling points from NIST) for purity assessment .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported regioselectivity during iodination of tetrahydronaphthalene derivatives?

- Answer : Contradictions often arise from steric vs. electronic effects:

- Steric control : Bulky substituents (e.g., methyl groups) direct iodination to less hindered positions. For example, 1,1,6-trimethyl derivatives show preferential iodination at the 4-position .

- Electronic control : Electron-donating groups (e.g., methoxy) activate specific ring positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

- Validation : Cross-validate results using X-ray crystallography or NOE NMR to resolve ambiguities .

Q. How do thermodynamic properties influence the stability and reactivity of this compound in catalytic applications?

- Answer : Key thermodynamic parameters include:

-

Enthalpy of formation (ΔfH°) : Impacts thermal stability during reactions (e.g., ΔfH° for analogous compounds ranges from 50–100 kJ/mol) .

-

Heat capacity (Cp) : Critical for designing exothermic/endothermic processes. NIST data for similar compounds (e.g., C₁₀H₁₂ derivatives) provide reference values .

-

Decomposition pathways : Monitor via thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres .

Property Value Range Measurement Technique ΔfH° (gas phase) ~85 kJ/mol Computational DFT Boiling point 160–180°C GC-NIST

Q. What are the methodological challenges in quantifying environmental or biological degradation products of iodinated tetrahydronaphthalenes?

- Answer : Challenges include:

- Detection limits : Use isotope dilution mass spectrometry (IDMS) to trace low-abundance metabolites .

- Matrix effects : Solid-phase extraction (SPE) and LC-MS/MS to isolate iodine-containing fragments from complex biological samples .

- Toxicity assessment : Cross-reference with toxicological profiles of parent naphthalene derivatives (e.g., hepatic/renal effects in mammals) .

Contradictions and Data Gaps

Q. Why do conflicting reports exist on the photostability of this compound?

- Answer : Variations arise from:

- Experimental conditions : UV wavelength (254 nm vs. 365 nm) and solvent polarity (acetonitrile vs. hexane) .

- Substituent effects : Methyl groups in 1,1,6-trimethyl derivatives enhance stability via steric protection of the C-I bond .

- Mitigation : Standardize light-exposure protocols and use actinometry for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.